![molecular formula C19H16N4O2 B2372850 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034309-46-9](/img/structure/B2372850.png)
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several different functional groups, including a furan ring, a pyridine ring, and an imidazole ring . These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring could be introduced using a reaction known as a Paal-Knorr synthesis, while the pyridine and imidazole rings could be formed using methods such as the Chichibabin pyridine synthesis and the Debus-Radziszewski imidazole synthesis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups can greatly influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan, pyridine, and imidazole rings could influence its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antiprotozoal Agents
One significant application involves the development of novel dicationic imidazo[1,2-a]pyridines as potent antiprotozoal agents. These compounds have shown high DNA affinity and demonstrated in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering potential as treatments for trypanosomiasis and malaria. The synthesis process highlights the modification of furan and imidazo[1,2-a]pyridine components to enhance their antiprotozoal activities, showcasing the chemical's versatility in drug development (Ismail et al., 2004).
Synthesis of Novel Compounds
Research has also focused on the synthesis of new compounds involving the chemical's core structure, exploring its reactivity and potential in creating diverse molecular architectures. For instance, the synthesis of N-(quinolin-6-yl)furan-2-carbothioamide and its oxidation to yield 2-(furan-2-yl)thiazolo[5,4-f]quinoline demonstrated the chemical's utility in constructing complex heterocyclic systems with potential for further biological evaluation (El’chaninov & Aleksandrov, 2017).
Molecular Recognition of DNA
Another critical application lies in the design of molecules for the specific recognition of DNA sequences. Compounds inspired by the furan moiety have been incorporated into DNA-binding polyamides, enhancing their ability to discriminate between different DNA sequences. This application is vital for gene regulation therapies, where precise DNA targeting is required to modulate gene expression effectively. The development of furan amino acid-containing polyamides exemplifies how modifications to the chemical's structure can lead to significant advancements in biotechnology and therapeutic design (Muzikar et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-18(23-8-3-2-4-17(23)22-13)19(24)21-11-14-5-6-16(20-10-14)15-7-9-25-12-15/h2-10,12H,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCIIXJCSNIPOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2372767.png)

![3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2372772.png)
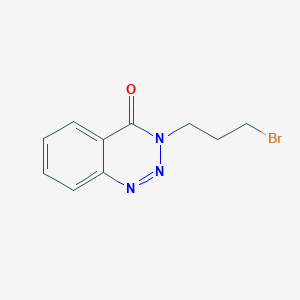
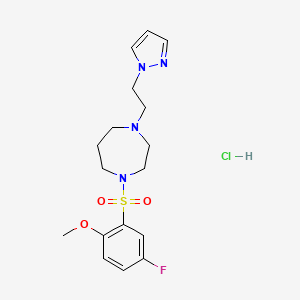
![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2372783.png)
![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2372784.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)
![2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2372786.png)
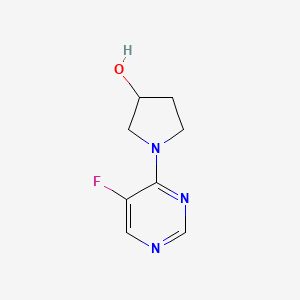
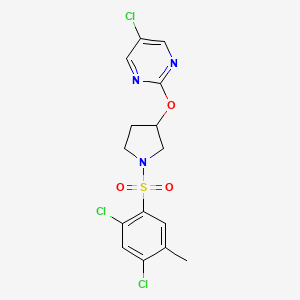
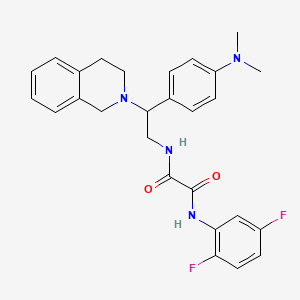
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2372790.png)